1-Boc-4-(4-Bromophenyl)piperazin

Übersicht

Beschreibung

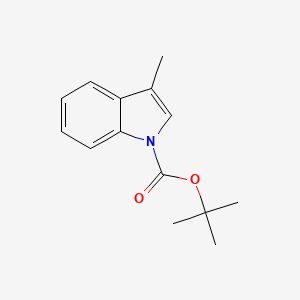

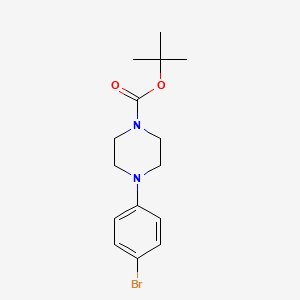

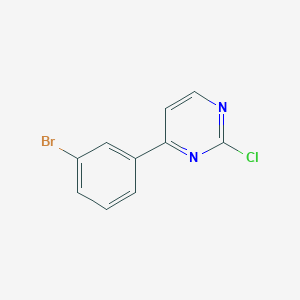

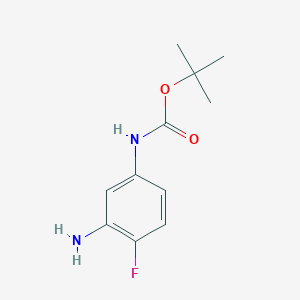

1-Boc-4-(4-Bromophenyl)piperazine is a chemical compound with the molecular formula C15H21BrN2O2. It is a derivative of piperazine, where the piperazine ring is substituted with a tert-butoxycarbonyl (Boc) group and a bromophenyl group. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and structural properties .

Wissenschaftliche Forschungsanwendungen

1-Boc-4-(4-Bromophenyl)piperazine is extensively used in scientific research, particularly in:

Wirkmechanismus

Target of Action

1-Boc-4-(4-Bromophenyl)piperazine is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors . Bcl-2 and Bcl-xL are proteins that play crucial roles in a process called apoptosis, or programmed cell death. By inhibiting these proteins, the compound can induce apoptosis in certain cells, which is particularly useful in the treatment of various cancers.

Mode of Action

The compound interacts with its targets (Bcl-2 and Bcl-xL proteins) by binding to their active sites, thereby inhibiting their function. This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis .

Biochemical Pathways

The primary pathway affected by 1-Boc-4-(4-Bromophenyl)piperazine is the apoptosis pathway. By inhibiting Bcl-2 and Bcl-xL proteins, the compound prevents these proteins from suppressing apoptosis. This leads to an increase in the release of cytochrome c from the mitochondria, which then triggers a cascade of events leading to cell death .

Pharmacokinetics

The compound’s solubility, stability, and permeability would also play roles in determining its pharmacokinetic profile .

Result of Action

The primary result of the action of 1-Boc-4-(4-Bromophenyl)piperazine is the induction of apoptosis in cells where Bcl-2 and Bcl-xL are overexpressed. This can lead to the reduction of tumor size and potentially halt the progression of diseases such as cancer .

Action Environment

The action, efficacy, and stability of 1-Boc-4-(4-Bromophenyl)piperazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For instance, the compound should be stored at room temperature for optimal stability .

Biochemische Analyse

Biochemical Properties

1-Boc-4-(4-Bromophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo cross-coupling reactions with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base . These interactions are crucial for its application in organic synthesis and pharmaceutical development.

Cellular Effects

1-Boc-4-(4-Bromophenyl)piperazine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and interaction with cellular receptors, which can lead to changes in cellular responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 1-Boc-4-(4-Bromophenyl)piperazine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to participate in free radical bromination reactions, where it interacts with N-bromosuccinimide to form succinimide and brominated products . These interactions highlight its role in modifying biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-4-(4-Bromophenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. It has a boiling point of 424.7±40.0 °C at 760 mmHg and a flash point of 210.6±27.3 °C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the observed outcomes.

Dosage Effects in Animal Models

The effects of 1-Boc-4-(4-Bromophenyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on biological systems changes significantly beyond certain dosage levels .

Metabolic Pathways

1-Boc-4-(4-Bromophenyl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 1-Boc-4-(4-Bromophenyl)piperazine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are essential for its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of 1-Boc-4-(4-Bromophenyl)piperazine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding its subcellular distribution is crucial for elucidating its biochemical effects .

Vorbereitungsmethoden

The synthesis of 1-Boc-4-(4-Bromophenyl)piperazine typically involves the reaction of 1-Boc-piperazine with 4-bromobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial production methods have evolved to improve yield and efficiency. One such method involves the use of diethylamine as a starting material, which undergoes chlorination, Boc protection, and cyclization to produce 1-Boc-4-(4-Bromophenyl)piperazine with high purity and yield .

Analyse Chemischer Reaktionen

1-Boc-4-(4-Bromophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It participates in Buchwald-Hartwig and Suzuki-Miyaura coupling reactions to form carbon-nitrogen and carbon-carbon bonds, respectively.

Reduction Reactions: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Major products formed from these reactions include various substituted piperazines and complex organic molecules used in pharmaceutical research .

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-(4-Bromophenyl)piperazine is unique due to its dual functional groups, which provide versatility in chemical reactions. Similar compounds include:

1-Boc-piperazine: Lacks the bromophenyl group, making it less reactive in substitution reactions.

1-(4-Bromophenyl)piperazine: Lacks the Boc group, making it more reactive but less selective in reactions.

1-Boc-4-(2-formylphenyl)piperazine: Contains a formyl group instead of a bromophenyl group, leading to different reactivity and applications.

These comparisons highlight the unique reactivity and applications of 1-Boc-4-(4-Bromophenyl)piperazine in various fields of research and industry.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIPWYSRBGTXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473892 | |

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352437-09-3 | |

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)

![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)